![molecular formula C23H16FN3 B3134359 4-[(E)-2-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile CAS No. 400079-47-2](/img/structure/B3134359.png)
4-[(E)-2-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile
Übersicht
Beschreibung
Benzimidazole derivatives, such as the one you’re asking about, are a class of heterocyclic aromatic organic compounds. This class of compounds is a constituent of many bioactive heterocyclic compounds that are of wide interest because of their diverse biological and clinical applications .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be complex. They often contain a benzene ring fused to an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms .Chemical Reactions Analysis
Benzimidazole derivatives can undergo a variety of chemical reactions, including nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can vary widely depending on the specific compound. For example, the molecular weight of a similar compound, 1-(p-Fluorophenyl)piperazine, is 180.2220 .Wissenschaftliche Forschungsanwendungen
DNA Minor Groove Binding Applications
The compound shares structural similarities with Hoechst 33258, a well-known minor groove binder of DNA, indicating potential applications in the same field. Hoechst 33258 and its analogues, characterized by benzimidazole groups, have been extensively utilized as fluorescent DNA stains due to their ability to penetrate cells and bind selectively to AT-rich sequences in the minor groove of double-stranded DNA. This property facilitates their use in various scientific applications, including chromosome and nuclear staining, nuclear DNA content analysis via flow cytometry, and plant chromosome analysis. Moreover, Hoechst derivatives have found utility as radioprotectors and topoisomerase inhibitors, providing a foundation for drug design targeting DNA interactions (Issar & Kakkar, 2013).
Synthetic Pathways and Intermediates
The synthesis of structurally related compounds such as 2-Fluoro-4-bromobiphenyl highlights the importance of halogenated intermediates in pharmaceutical manufacturing, such as the production of flurbiprofen. These synthetic pathways underscore the relevance of fluorophenyl and benzimidazole derivatives in creating valuable pharmaceuticals, emphasizing the broader applicability of compounds with similar structural motifs in drug synthesis and development (Qiu et al., 2009).
Optoelectronic Material Development
Compounds containing benzimidazole structures are integral to developing novel optoelectronic materials, as demonstrated by research into functionalized quinazolines and pyrimidines. Such derivatives are valuable for creating luminescent small molecules and chelate compounds, with applications in photo- and electroluminescence. This includes the fabrication of materials for organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs, highlighting the potential for compounds with benzimidazole units to contribute to advanced material science (Lipunova et al., 2018).
Therapeutic Agent Design
The structural framework of benzimidazole derivatives, such as the compound , plays a significant role in medicinal chemistry. These derivatives are explored for a wide range of biological activities, providing a basis for the design of novel therapeutic agents. The versatility of benzimidazole derivatives in drug design is underscored by their application in addressing various medical conditions, including their potential role as the first effective therapy against certain viral diseases. This highlights the importance of continued research and development of benzimidazole compounds in drug discovery (Wang, Han, & Zhou, 2015).
Wirkmechanismus
The mechanism of action of benzimidazole derivatives can vary widely depending on the specific compound and its biological target. They have been found to have a wide range of biological activities, including anticancer, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[(E)-2-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3/c24-20-12-9-19(10-13-20)16-27-22-4-2-1-3-21(22)26-23(27)14-11-17-5-7-18(15-25)8-6-17/h1-14H,16H2/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOVPIFHKSTCDI-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)F)C=CC4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)F)/C=C/C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-fluoro-4-[[(Z)-1-hydrazinyl-2-nitroethenyl]amino]phenol](/img/structure/B3134276.png)
![6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B3134283.png)
![2-[4-(2-pyridinyl)piperazino]-4H-3,1-benzothiazine](/img/structure/B3134291.png)
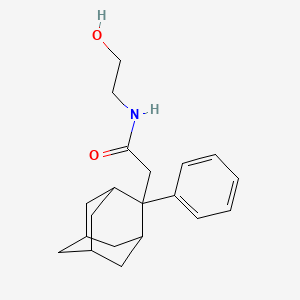
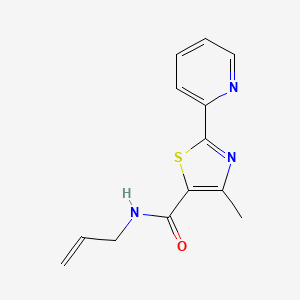
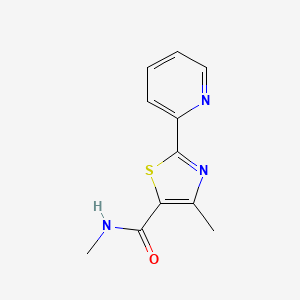


![4-{2-[1,4,5,6-tetrahydrobenzo[f]isoquinolin-3(2H)-yl]ethyl}benzenesulfonamide](/img/structure/B3134342.png)
![2-Morpholino-2-phenyl-2-{5-(trifluoromethyl)-2-[3-(trifluoromethyl)benzoyl]-3-pyridinyl}acetonitrile](/img/structure/B3134350.png)
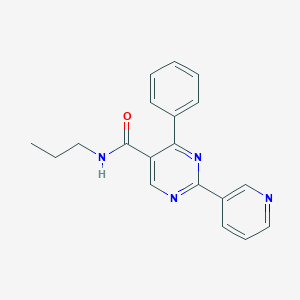
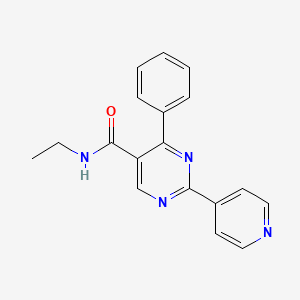
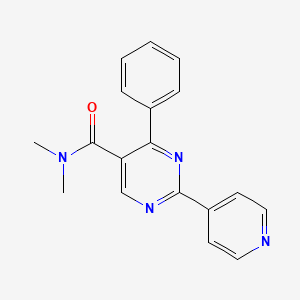
![1-[4-[[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]amino]phenyl]piperidin-4-one](/img/structure/B3134380.png)